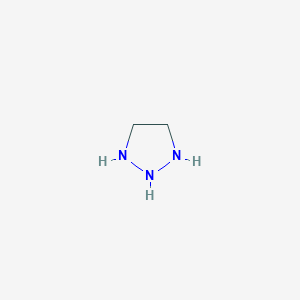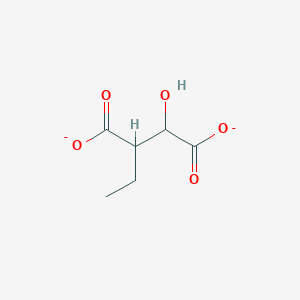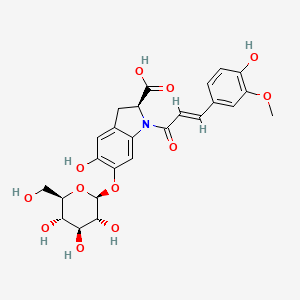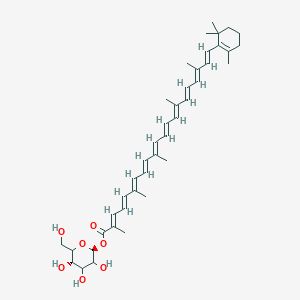
Resorufin-beta-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Resorufin-beta-D-galactopyranoside is a chemical compound with the empirical formula C18H17NO8 and a molecular weight of 37533This compound is notable for its use as a fluorogenic substrate in biochemical assays, particularly for the detection of beta-galactosidase activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Resorufin-beta-D-galactopyranoside is synthesized through a series of chemical reactions involving the coupling of resorufin with beta-D-galactopyranoside. The synthesis typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) and requires precise control of reaction conditions, including temperature and pH .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Resorufin-beta-D-galactopyranoside undergoes hydrolysis in the presence of beta-galactosidase, resulting in the formation of resorufin and galactose. This hydrolysis reaction is a key feature of its use as a fluorogenic substrate .
Common Reagents and Conditions
The hydrolysis reaction typically requires the enzyme beta-galactosidase and is conducted under mild conditions, such as physiological pH and temperature. The reaction is monitored using fluorescence detection, with excitation and emission wavelengths of 573 nm and 585 nm, respectively .
Major Products
The primary products of the hydrolysis reaction are resorufin, which is fluorescent, and galactose. The formation of resorufin is used as an indicator of beta-galactosidase activity in various biochemical assays .
Aplicaciones Científicas De Investigación
Resorufin-beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a fluorogenic substrate in enzyme assays to study the activity of beta-galactosidase.
Biology: The compound is employed in cell biology to measure beta-galactosidase activity in live cells, tissues, and organisms.
Medicine: It is used in diagnostic assays to detect beta-galactosidase activity, which can be indicative of certain diseases or conditions.
Industry: The compound is utilized in high-throughput screening systems for drug discovery and development
Mecanismo De Acción
The mechanism of action of Resorufin-beta-D-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase. The enzyme cleaves the glycosidic bond between the resorufin and beta-D-galactopyranoside moieties, resulting in the release of fluorescent resorufin and galactose. This reaction is highly specific and sensitive, making it ideal for use in various biochemical assays .
Comparación Con Compuestos Similares
Resorufin-beta-D-galactopyranoside is unique in its high sensitivity and specificity as a fluorogenic substrate for beta-galactosidase. Similar compounds include:
4-Methylumbelliferyl beta-D-galactopyranoside: Another fluorogenic substrate used in beta-galactosidase assays, but with different fluorescence properties.
Phenyl-beta-D-galactopyranoside: A non-fluorogenic substrate used in colorimetric assays for beta-galactosidase activity.
Resorufin beta-D-glucopyranoside: A fluorogenic substrate for beta-glucosidase, used in similar applications but for a different enzyme .
Each of these compounds has its own unique properties and applications, but this compound stands out for its high fluorescence intensity and ease of use in various assay formats.
Propiedades
Fórmula molecular |
C18H17NO8 |
|---|---|
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
7-[(2S,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one |
InChI |
InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14?,15-,16+,17?,18+/m0/s1 |
Clave InChI |
QULZFZMEBOATFS-USFGWYQBSA-N |
SMILES isomérico |
C1=CC2=C(C=C1O[C@H]3C([C@@H]([C@H](C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 |
SMILES canónico |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 |
Sinónimos |
esorufin galactopyranoside resorufin-beta-D-galactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1262325.png)
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1262326.png)









